Cas no 55420-71-8 (4-(2,6-dichlorophenyl)but-3-en-2-one)

4-(2,6-dichlorophenyl)but-3-en-2-one structure
55420-71-8 structure
Product Name:4-(2,6-dichlorophenyl)but-3-en-2-one
CAS No:55420-71-8
MF:C10H8Cl2O
MW:215.075921058655
CID:1594103
PubChem ID:5708785
Update Time:2025-04-21

4-(2,6-dichlorophenyl)but-3-en-2-one Chemical and Physical Properties

Names and Identifiers

    • 3-Buten-2-one, 4-(2,6-dichlorophenyl)-, (3E)-
    • 4-(2,6-dichlorophenyl)but-3-en-2-one
    • MFCD00051609
    • SCHEMBL1585941
    • 81559-89-9
    • EN300-1985489
    • AS-62956
    • (3E)-4-(2,6-dichlorophenyl)but-3-en-2-one
    • E81612
    • (3E)-4-(2,6-Dichlorophenyl)-3-buten-2-one
    • QUUBBGLIJLKARO-AATRIKPKSA-N
    • DTXSID601271365
    • CS-0132466
    • AKOS009159223
    • SCHEMBL1585939
    • (E)-4-(2,6-dichloro-phenyl)-but-3-en-2-one
    • (E)-4-(2,6-dichlorophenyl)-3-buten-2-one
    • 41420-69-3
    • 2,6-Dichlorobenzylideneacetone
    • CS-0356784
    • (E)-4-(2,6-dichlorophenyl)but-3-en-2-one
    • GA 4-282
    • 55420-71-8
    • Benzene, 1,3-dichloro-2-((2-propynyloxy)methyl)-
    • MDL: MFCD00051609
    • Inchi: 1S/C10H8Cl2O/c1-7(13)5-6-8-9(11)3-2-4-10(8)12/h2-6H,1H3/b6-5+
    • InChI Key: QUUBBGLIJLKARO-AATRIKPKSA-N
    • SMILES: ClC1C=CC=C(C=1/C=C/C(C)=O)Cl

Computed Properties

  • Exact Mass: 213.99534
  • Monoisotopic Mass: 213.9952203g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 203
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • PSA: 17.07

4-(2,6-dichlorophenyl)but-3-en-2-one Pricemore >>

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